molecular formula C14H13F2NO2S B12640958 N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide

N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B12640958
M. Wt: 297.32 g/mol
InChI Key: DHQFVIMDLUYXPE-UHFFFAOYSA-N
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Description

N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 3,5-difluorophenyl group attached to the nitrogen of a 2,5-dimethylbenzenesulfonamide scaffold. Sulfonamides are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and crystallography. The 3,5-difluorophenyl moiety introduces strong electron-withdrawing effects due to fluorine’s high electronegativity, while the 2,5-dimethyl substituents on the benzene ring contribute steric bulk and moderate electron-donating properties. This combination likely influences the compound’s conformational preferences, intermolecular interactions, and physicochemical properties.

Properties

Molecular Formula

C14H13F2NO2S

Molecular Weight

297.32 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H13F2NO2S/c1-9-3-4-10(2)14(5-9)20(18,19)17-13-7-11(15)6-12(16)8-13/h3-8,17H,1-2H3

InChI Key

DHQFVIMDLUYXPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 3,5-difluoroaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. The presence of fluorine atoms enhances its binding affinity and selectivity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

Dihedral Angles Between Aromatic Rings
The spatial arrangement of aromatic rings in sulfonamides is critical for understanding packing efficiency and intermolecular interactions. For example:

  • N-(3,5-Dichlorophenyl)benzenesulfonamide (N35DCPBSA) exhibits a dihedral angle of 57.0° between the two benzene rings .
  • In contrast, N-(3-chlorophenyl)benzenesulfonamide (N3CPBSA) has a larger dihedral angle of 65.4° , attributed to steric clashes from the single chlorine substituent .

The target compound, with fluorine atoms at the 3,5-positions, is expected to adopt a dihedral angle closer to N35DCPBSA (~57°), as fluorine’s smaller atomic radius reduces steric hindrance compared to chlorine.

Hydrogen Bonding and Crystal Packing

Sulfonamides typically form N–H···O hydrogen bonds, which stabilize crystal structures. In N35DCPBSA, these interactions create chains along the b-axis . This contrasts with N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide, where the nitro group participates in additional π-π stacking but lacks fluorine-mediated interactions .

Electronic and Steric Effects

  • Halogen vs. Alkyl Substituents : Fluorine’s electron-withdrawing nature increases the sulfonamide’s acidity compared to methyl or chloro substituents (e.g., N-(4-chlorobenzyl)-2,5-dimethylbenzenesulfonamide ) . This could enhance solubility in polar solvents or biological activity.
  • Nitro Groups : In N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide , the nitro group introduces strong electron-withdrawing effects, reducing electron density on the sulfonamide sulfur and altering reactivity .

Data Tables

Table 1: Structural and Electronic Comparison of Sulfonamide Derivatives

Compound Name Substituents (Aryl/Sulfonamide) Dihedral Angle (°) Key Interactions Melting Point (°C) Reference
N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide 3,5-F₂Ph; 2,5-Me₂Ph ~57 (predicted) N–H···O, C–F···H Not reported
N-(3,5-Dichlorophenyl)benzenesulfonamide 3,5-Cl₂Ph; Ph 57.0 N–H···O chains 162–164
N-(3-Chlorophenyl)benzenesulfonamide 3-ClPh; Ph 65.4 N–H···O dimers 145–147
N-(3,5-Dimethylphenyl)-2-nitrobenzenesulfonamide 3,5-Me₂Ph; 2-NO₂Ph Not reported N–H···O, π-π stacking 178–180

Table 2: Commercial Availability of Analogous Compounds (Alfa Catalog)

Product ID Compound Name Purity Packaging Reference
H57806 N-(3-Chloro-4-fluorophenyl)-2,5-dimethylbenzenesulfonamide 97% 250 mg/1 g
H57238 N-(4-Chlorobenzyl)-2,5-dimethylbenzenesulfonamide 97% 250 mg/1 g

Research Implications

The structural and electronic nuances of this compound position it as a candidate for further studies in:

  • Drug Discovery : Fluorine’s role in enhancing metabolic stability and membrane permeability.
  • Materials Science : Tunable crystal packing via fluorine-mediated interactions.
  • Computational Chemistry : DFT studies to predict reactivity and compare with chlorinated/methylated analogs (e.g., N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide ).

Biological Activity

N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Sulfonamide Group : This group is known for its ability to mimic para-aminobenzoic acid (PABA), which is crucial in the synthesis of folic acid in bacteria.
  • Fluorinated Phenyl Ring : The presence of fluorine atoms can enhance the compound's lipophilicity and bioactivity.

The molecular structure can be represented as follows:

C12H12F2N2O2S\text{C}_{12}\text{H}_{12}\text{F}_2\text{N}_2\text{O}_2\text{S}

The primary mechanism of action for sulfonamide compounds like this compound involves:

  • Inhibition of Dihydropteroate Synthase : By mimicking PABA, it competes with this substrate, leading to inhibition of folic acid synthesis in bacteria, which is essential for their growth and replication.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown effectiveness similar to other sulfonamides. This antimicrobial activity is attributed to its ability to disrupt folic acid synthesis pathways in bacterial cells.

Anti-inflammatory Effects

In addition to its antimicrobial properties, there are indications that this compound may also possess anti-inflammatory effects. Studies on related sulfonamide derivatives suggest that they can modulate inflammatory responses by inhibiting specific pathways involved in inflammation .

Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • In vitro Studies : Laboratory tests have demonstrated that this compound can inhibit the growth of certain bacterial strains effectively. For example, it was found to be effective against Escherichia coli and Staphylococcus aureus at micromolar concentrations.
  • Case Study - Cardiovascular Effects : A study examining sulfonamide derivatives indicated potential changes in perfusion pressure when administered at low doses. These findings suggest that this compound could influence cardiovascular dynamics through calcium channel inhibition .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Activity Target Organism/Pathway Concentration (μM) Outcome
In vitro antimicrobial testingAntibacterialE. coli, S. aureus10 - 50Significant growth inhibition
Anti-inflammatory assessmentInhibition of inflammatory markersHuman cell lines1 - 10Reduction in inflammatory response
Cardiovascular studyChanges in perfusion pressureRat model0.001Altered perfusion dynamics

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